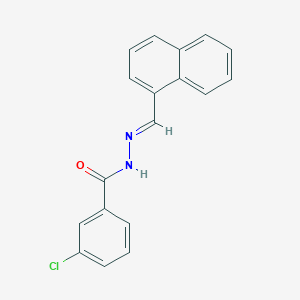![molecular formula C17H19N3O2S B324032 1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea CAS No. 49773-67-3](/img/structure/B324032.png)
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea is an organic compound with the molecular formula C17H19N3O2S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea typically involves the condensation of 3,4-dimethoxybenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Studied for its anticancer properties, particularly its ability to inhibit the growth of certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea involves its interaction with various molecular targets. For instance, its anticancer activity is believed to result from its ability to chelate metal ions, thereby inhibiting metalloprotein enzymes essential for cancer cell proliferation. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-dimethoxybenzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- 3,4-dimethoxybenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- 4-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
Uniqueness
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea is unique due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. The presence of methoxy groups at the 3 and 4 positions of the benzaldehyde moiety and a methyl group on the phenyl ring of the thiosemicarbazone moiety can significantly affect its electronic properties and interactions with molecular targets .
Propiedades
Número CAS |
49773-67-3 |
|---|---|
Fórmula molecular |
C17H19N3O2S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C17H19N3O2S/c1-12-5-4-6-14(9-12)19-17(23)20-18-11-13-7-8-15(21-2)16(10-13)22-3/h4-11H,1-3H3,(H2,19,20,23)/b18-11+ |
Clave InChI |
PJYSCNIRGUVFFF-WOJGMQOQSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=C(C=C2)OC)OC |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=C(C=C2)OC)OC |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-[(4-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323949.png)
![(4E)-4-[(2-cyanophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323950.png)
![(4E)-4-[(2,5-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323952.png)
![(4E)-4-[[2-(morpholine-4-carbonyl)phenyl]hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323954.png)
![(4E)-4-[(2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323956.png)
![(4E)-4-[(3-chlorophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323958.png)
![(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323959.png)
![N,N'-1,3-propanediylbis[2-(1-naphthyl)acetamide]](/img/structure/B323960.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B323965.png)
![4-Methoxy-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide](/img/structure/B323968.png)
![N'-{2-nitrobenzylidene}bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B323969.png)

![methyl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B323971.png)

